![molecular formula C17H15ClN2O3 B7814760 4-[(6-Hydroxy-2-methylquinolin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B7814760.png)
4-[(6-Hydroxy-2-methylquinolin-4-yl)amino]benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-Hydroxy-2-methylquinolin-4-yl)amino]benzoic acid hydrochloride is a quinoline derivative with significant biological and pharmaceutical applications. This compound features a quinoline core, which is a bicyclic structure containing nitrogen, and is known for its diverse therapeutic potential.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxy-2-methylquinoline as the starting material.
Reaction Steps: The quinoline derivative undergoes a series of reactions, including nitration, reduction, and acylation, to introduce the benzoic acid moiety.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substituents can be introduced at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Using reducing agents like iron and hydrochloric acid or hydrogenation catalysts.
Substitution: Using electrophilic or nucleophilic substitution reactions with appropriate reagents.
Major Products Formed:
Oxidation Products: Quinoline-4-carboxylic acid derivatives.
Reduction Products: Amino derivatives of quinoline.
Substitution Products: Various substituted quinolines depending on the reagents used.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of other quinoline derivatives, which are valuable in organic synthesis. Biology: Quinoline derivatives exhibit a range of biological activities, including antimicrobial, antimalarial, and anticancer properties. Medicine: It is explored for its potential therapeutic applications in treating diseases such as tuberculosis, Alzheimer's disease, and various cancers. Industry: Quinoline derivatives are used in the production of dyes, catalysts, and materials for electronic devices.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may vary depending on the specific application, but it often involves inhibition of key biological pathways or modulation of cellular processes.
類似化合物との比較
Quinoline: A basic structure without substituents.
4-Hydroxyquinoline: Similar structure but without the methyl group.
2-Methylquinoline: Similar structure but without the hydroxyl group.
Uniqueness: The presence of both the hydroxyl and methyl groups on the quinoline ring, along with the benzoic acid moiety, gives this compound unique chemical and biological properties compared to its analogs.
特性
IUPAC Name |
4-[(6-hydroxy-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3.ClH/c1-10-8-16(14-9-13(20)6-7-15(14)18-10)19-12-4-2-11(3-5-12)17(21)22;/h2-9,20H,1H3,(H,18,19)(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSFIVIBFLILCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)O)NC3=CC=C(C=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

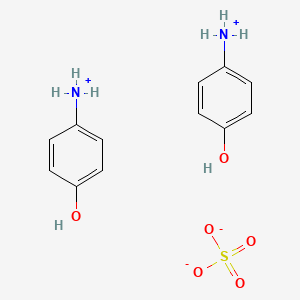
![3-[(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid](/img/structure/B7814696.png)
![3-[7-(4-fluorophenyl)-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid](/img/structure/B7814701.png)
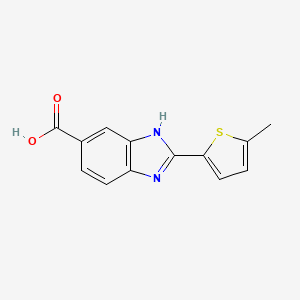
![3-Hydroxy-4-[(2-methyl-5-nitrophenyl)amino]-1$l^{6}-thiolane-1,1-dione](/img/structure/B7814716.png)
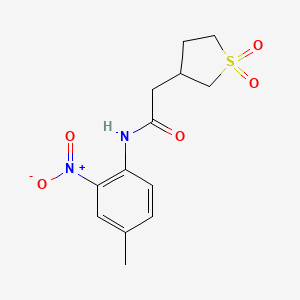
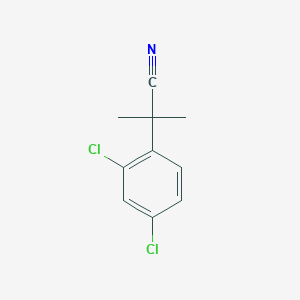

![Propan-2-yl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7814747.png)
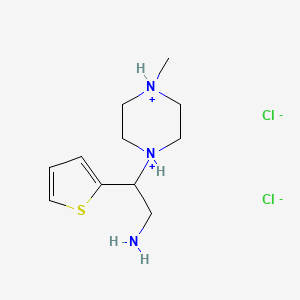
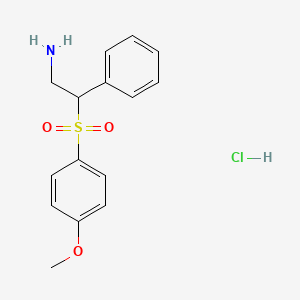
![4-[(4-Methanesulfonylphenyl)methoxy]aniline](/img/structure/B7814766.png)
![[(2S)-3-(1H-indol-3-yl)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]azanium;chloride](/img/structure/B7814775.png)
